5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . These derivatives have been studied for their potential antimicrobial activity, particularly against Gram-positive bacteria .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using 1H NMR spectra. For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carbonyl possess characteristic signals: The singlet signal for the NH group is in the range of 12.10–12.87 ppm and the singlet signal for the =CH group is at δ 8.06–8.63 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The successful conduction of these reactions is confirmed by the characteristic signals in the 1H NMR spectra .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds with structures similar to the specified chemical have been investigated for their antimicrobial and antifungal properties. For instance, derivatives of nicotinic acid, including those incorporating 1,3,4-thiadiazole, have been synthesized and tested against various bacterial and fungal species, showing promising results comparable to standard drugs (Patel & Shaikh, 2010).
Anticancer Potential
Several studies have explored the anticancer activities of compounds bearing resemblance in structural motifs to the mentioned chemical, particularly those containing thiazole and thiadiazole rings. These compounds have demonstrated significant in vitro efficacy against various cancer cell lines, suggesting their potential as leads for developing potent anti-tumor agents (Paulrasu et al., 2014).
Herbicidal Applications
Research into the herbicidal activity of nicotinic acid derivatives has identified compounds with excellent efficacy against certain plant species. This includes N-(arylmethoxy)-2-chloronicotinamides, which have shown significant potential as natural-product-based herbicides (Yu et al., 2021).
Structural and Spectroscopic Analysis
The structural and spectroscopic characterization of nicotinamides and related compounds, including studies utilizing X-ray crystallography, NMR, UV-Visible, and IR spectroscopies, contributes to our understanding of their chemical properties and potential biological activities. This foundational knowledge is crucial for the development of new compounds with desired therapeutic effects (Burnett et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O2S/c1-10-14(25-21-20-10)16(24)22-4-2-11(3-5-22)7-19-15(23)12-6-13(17)9-18-8-12/h6,8-9,11H,2-5,7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNXFJCKGHCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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